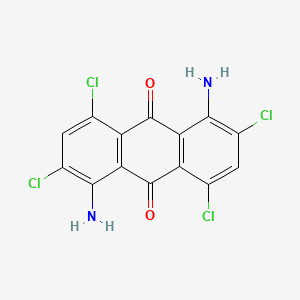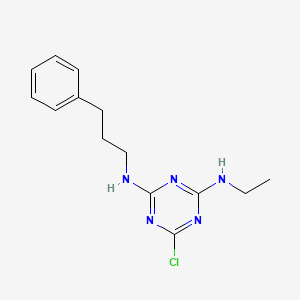
(2,5-Bis(dodecyloxy)-1,4-phenylene)diboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Bis(dodecyloxy)-1,4-phenylene)diboronic acid: is an organic compound that features two boronic acid groups attached to a phenylene ring substituted with two dodecyloxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Bis(dodecyloxy)-1,4-phenylene)diboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dihydroxy-1,4-phenylene, which is reacted with dodecyl bromide in the presence of a base such as potassium carbonate to form 2,5-bis(dodecyloxy)-1,4-phenylene.
Boronic Acid Formation: The intermediate is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium acetate. This results in the formation of this compound.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Oxidation: (2,5-Bis(dodecyloxy)-1,4-phenylene)diboronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Boronic esters or acids.
Substitution: Substituted phenylene derivatives with various functional groups.
科学的研究の応用
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of various transformations.
Biology:
Bioconjugation: The boronic acid groups can form reversible covalent bonds with diols, making it useful in bioconjugation and sensor applications.
Medicine:
Drug Delivery: The compound’s ability to form reversible bonds with sugars and other biomolecules makes it a potential candidate for targeted drug delivery systems.
Industry:
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism by which (2,5-Bis(dodecyloxy)-1,4-phenylene)diboronic acid exerts its effects involves the interaction of its boronic acid groups with various molecular targets. These interactions can lead to the formation of reversible covalent bonds with diols and other nucleophiles, facilitating processes such as bioconjugation and catalysis. The molecular pathways involved include the formation of boronate esters and the stabilization of transition states in catalytic reactions.
類似化合物との比較
(2,5-Dimethoxy-1,4-phenylene)diboronic acid: Similar structure but with methoxy groups instead of dodecyloxy groups.
(2,5-Diethoxy-1,4-phenylene)diboronic acid: Similar structure but with ethoxy groups instead of dodecyloxy groups.
Uniqueness:
Hydrophobicity: The presence of long dodecyloxy chains imparts significant hydrophobicity to the compound, affecting its solubility and interactions with other molecules.
Applications: The unique combination of boronic acid groups and long alkyl chains makes it particularly suitable for applications in organic electronics and materials science.
特性
CAS番号 |
211692-94-3 |
|---|---|
分子式 |
C30H56B2O6 |
分子量 |
534.4 g/mol |
IUPAC名 |
(4-borono-2,5-didodecoxyphenyl)boronic acid |
InChI |
InChI=1S/C30H56B2O6/c1-3-5-7-9-11-13-15-17-19-21-23-37-29-25-28(32(35)36)30(26-27(29)31(33)34)38-24-22-20-18-16-14-12-10-8-6-4-2/h25-26,33-36H,3-24H2,1-2H3 |
InChIキー |
CPPUVZOCMPJFPZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1OCCCCCCCCCCCC)B(O)O)OCCCCCCCCCCCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]propanamido}-2-methylbenzene-1-sulfonic acid](/img/structure/B13135456.png)
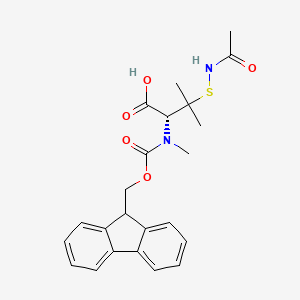

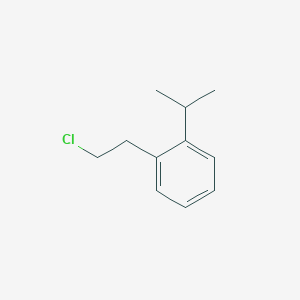

![4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine](/img/structure/B13135478.png)
![[9,9'-Bianthracene]-10-carbonitrile](/img/structure/B13135481.png)
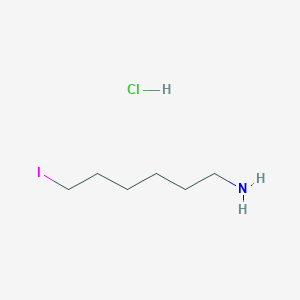
![N-[(2-Chlorophenyl)methyl]-N,N-diphenylanilinium chloride](/img/structure/B13135495.png)
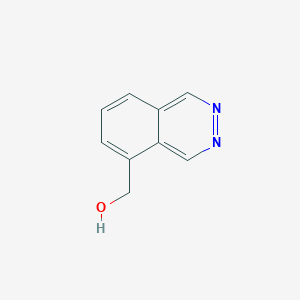
![9-Octadecenoicacid(9Z)-,(1R)-1-[[(1-oxohexadecyl)oxy]methyl]-2-(phosphonooxy)ethylester,sodiumsalt](/img/structure/B13135515.png)
